molecular formula C7H3BrIN B2397682 2-Bromo-3-iodobenzonitrile CAS No. 1261498-04-7

2-Bromo-3-iodobenzonitrile

Cat. No.: B2397682
CAS No.: 1261498-04-7
M. Wt: 307.916
InChI Key: NCLLERKBEKFBPX-UHFFFAOYSA-N
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Description

2-Bromo-3-iodobenzonitrile (C₇H₃BrIN, molecular weight: 307.8 g/mol) is a dihalogenated aromatic nitrile with bromine and iodine substituents at the 2- and 3-positions of the benzene ring, respectively. This compound is of interest in organic synthesis due to the distinct reactivity of iodine (a superior leaving group) and bromine, enabling selective functionalization in cross-coupling reactions.

Properties

IUPAC Name

2-bromo-3-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrIN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLLERKBEKFBPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261498-04-7
Record name 2-Bromo-3-iodobenzonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-iodobenzonitrile can be synthesized through a multi-step process involving the halogenation of benzonitrile derivatives. One common method involves the bromination of 3-iodobenzonitrile using bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-iodobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Boron Reagents: Employed in Suzuki-Miyaura coupling reactions to introduce new functional groups.

    Reducing Agents: Such as lithium aluminum hydride, used to reduce the nitrile group to an amine.

Major Products Formed

    Aryl or Alkyl Derivatives: Formed through coupling reactions.

    Amines: Produced by the reduction of the nitrile group.

Scientific Research Applications

Scientific Research Applications

1. Synthesis of Complex Organic Molecules
2-Bromo-3-iodobenzonitrile serves as a crucial intermediate in the synthesis of various organic compounds. It can participate in coupling reactions to form aryl or alkyl derivatives, which are essential in developing pharmaceuticals and agrochemicals .

2. Biological Activity Investigation
Research into the biological properties of this compound has indicated its potential as a precursor for biologically active compounds. For instance, it has been explored for its role in synthesizing inhibitors targeting specific biological pathways, such as those involved in cancer progression .

3. Drug Discovery and Development
The compound is being investigated for its therapeutic potential, particularly in drug discovery. Its unique halogenated structure allows for modifications that can enhance biological activity, making it a candidate for developing new drugs with improved efficacy against various diseases .

4. Specialty Chemicals Production
In industrial applications, this compound is utilized to manufacture specialty chemicals with tailored properties for specific applications, including materials science and biopharmaceuticals .

Data Table: Applications Overview

Application AreaDescriptionExamples of Use
Organic SynthesisBuilding block for complex organic moleculesPharmaceuticals, agrochemicals
Biological ResearchPrecursor for biologically active compoundsCancer treatment research
Drug DevelopmentPotential therapeutic agent in drug discoveryModifications leading to enhanced biological activity
Specialty ChemicalsProduction of chemicals with specific propertiesMaterials science applications

Case Studies

Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the use of this compound in synthesizing compounds that inhibit HIF-2α, a target in renal cell carcinoma therapy. The synthesized compounds showed significant reduction in tumor growth in xenograft models, highlighting the compound's utility in anticancer drug development .

Case Study 2: Coupling Reactions
Research on catalytic coupling reactions involving this compound revealed its effectiveness in forming complex aryl derivatives. The compound was successfully used to produce various substituted benzonitriles through palladium-catalyzed processes, showcasing its importance in synthetic organic chemistry .

Case Study 3: Biological Activity Assessment
In a study focused on the biological activity of halogenated benzonitriles, this compound exhibited promising results as an inhibitor of certain enzymes involved in inflammatory responses. The findings suggest that structural modifications can enhance its potency against specific targets .

Mechanism of Action

The mechanism of action of 2-Bromo-3-iodobenzonitrile depends on the specific reactions it undergoes. In coupling reactions, the halogen atoms are activated by palladium catalysts, facilitating the formation of new carbon-carbon bonds. The nitrile group can interact with various nucleophiles, leading to the formation of different functional groups.

Comparison with Similar Compounds

Positional Isomers

Positional isomers of 2-bromo-3-iodobenzonitrile exhibit differences in electronic and steric effects, influencing reactivity and applications:

Compound Substituent Positions Molecular Weight (g/mol) Key Properties/Applications Reference
3-Bromo-5-iodobenzonitrile 3-Br, 5-I, CN 307.8 Potential intermediate in Suzuki couplings
5-Bromo-2-iodobenzonitrile 5-Br, 2-I, CN 307.8 Higher iodine reactivity at ortho position
4-Bromo-2-iodobenzonitrile 4-Br, 2-I, CN 307.8 Used in safety studies (GHS data available)

Key Insight : Iodine at the ortho position (e.g., 5-Bromo-2-iodobenzonitrile) enhances leaving-group ability in nucleophilic substitutions compared to meta or para positions .

Halogen-Substituted Variants

Replacement of iodine or bromine with other halogens alters electronic properties:

Compound Halogen Substituents Molecular Weight (g/mol) Boiling Point/Reactivity Notes Reference
5-Bromo-2,3-difluorobenzonitrile 5-Br, 2,3-F, CN 239.01 Increased electronegativity; lower solubility in polar solvents
2-Bromo-6-iodo-4-methylaniline 2-Br, 6-I, NH₂ 326.98 Amino group enhances hydrogen bonding and pharmaceutical potential

Key Insight : Fluorine substituents increase electronegativity, reducing electron density on the aromatic ring and directing electrophilic substitutions to specific positions .

Functional Group Modifications

Addition of functional groups (e.g., -OH, -NH₂, -OCH₂CH₃) significantly impacts chemical behavior:

Compound Functional Groups Molecular Weight (g/mol) Applications Reference
5-Bromo-2-hydroxybenzonitrile 5-Br, 2-OH, CN 212.02 Forms hydrogen-bonded crystals; used in antiretroviral drug synthesis
2-Amino-3-bromo-5-iodobenzonitrile 2-NH₂, 3-Br, 5-I, CN 322.93 Enhanced solubility in polar solvents; intermediate in cancer therapies
5-Bromo-2-octyloxybenzonitrile 5-Br, 2-O(CH₂)₇CH₃, CN 310.23 Increased lipophilicity for membrane permeability studies

Key Insight: Hydroxy and amino groups facilitate hydrogen bonding, improving crystallinity and bioavailability in pharmaceuticals .

Physicochemical Properties

Comparative data on solubility, melting points, and stability:

Compound Solubility (Polar Solvents) Melting Point (°C) Stability Notes Reference
This compound Moderate (DMF, DMSO) Not reported Sensitive to light and moisture (inferred)
4-Bromo-2-iodobenzonitrile Low (Water) Not reported Stable under inert atmosphere
5-Bromo-2-hydroxybenzonitrile High (Ethanol) 160–162 Stabilized by intramolecular H-bonding

Key Insight : Electron-withdrawing groups (e.g., -CN) reduce solubility in water but enhance stability in organic solvents .

Biological Activity

2-Bromo-3-iodobenzonitrile is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of both bromine and iodine atoms, is believed to interact with various biological targets, making it a candidate for drug discovery and development.

The molecular formula of this compound is C7H4BrI, with a molecular weight of approximately 276.92 g/mol. The compound features a nitrile functional group that enhances its reactivity in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through its halogen substituents. The halogens can enhance binding affinity, leading to inhibitory effects on target proteins. Specifically, the compound has been investigated for its role as an inhibitor in various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies

  • Cytochrome P450 Inhibition : A study highlighted the inhibitory effects of halogenated benzonitriles on CYP1A2 and CYP2C9 enzymes. These findings suggest that this compound could similarly affect drug metabolism pathways, potentially leading to altered pharmacological responses in co-administered drugs .
  • Synthesis and Characterization : Research involving the synthesis of related compounds has demonstrated that the presence of bromine and iodine can enhance reactivity in palladium-catalyzed cross-coupling reactions, which are vital for developing new therapeutic agents .

Comparative Analysis

The following table summarizes the structural similarities and biological activities of related compounds:

Compound NameMolecular FormulaBiological Activity
This compoundC7H4BrIPotential P450 inhibitor
3-Bromo-4-iodobenzonitrileC7H4BrIInhibitor of CYP1A2 and CYP2C9
2-Amino-5-bromo-3-iodoacetophenoneC9H8BrIAntimicrobial properties

Research Findings

Recent studies have focused on the synthesis of various halogenated compounds to explore their biological activities further. The dual halogenation in compounds like this compound allows for selective functionalization, leading to diverse derivatives with potential therapeutic applications .

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